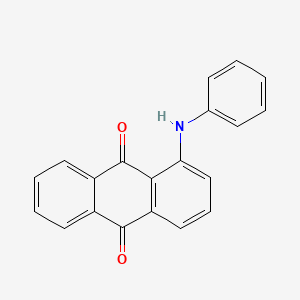

1-(Phenylamino)anthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95991. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2944-28-7 |

|---|---|

Molecular Formula |

C20H13NO2 |

Molecular Weight |

299.3 g/mol |

IUPAC Name |

1-anilinoanthracene-9,10-dione |

InChI |

InChI=1S/C20H13NO2/c22-19-14-9-4-5-10-15(14)20(23)18-16(19)11-6-12-17(18)21-13-7-2-1-3-8-13/h1-12,21H |

InChI Key |

XRIGHGYEGNDPEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Other CAS No. |

2944-28-7 |

Origin of Product |

United States |

Historical Context of Anilinoanthraquinone Chemistry in Academic Research

The study of anilinoanthraquinones is rooted in the broader history of aniline and anthraquinone (B42736) chemistry. Aniline was first isolated in 1826, and the development of synthetic routes in the mid-19th century paved the way for its use in a wide range of chemical syntheses. researchgate.net In parallel, the chemistry of anthraquinones developed, initially driven by their importance as dyes.

The convergence of these two fields led to the exploration of anilinoanthraquinones. Early research in the 20th century focused on the synthesis of these compounds through reactions such as the Ullmann condensation, which involves the coupling of an amine with an aryl halide. These methods, though foundational, often required harsh reaction conditions and resulted in low yields. researchgate.netnih.govacs.org Over the decades, academic research has focused on developing more efficient and milder synthetic methodologies, including microwave-assisted and copper-catalyzed reactions, to improve the synthesis of anilino-type compounds. researchgate.netnih.govacs.org

Or Cuoac

Common Synthetic Methods

The most prevalent method for synthesizing 1-(phenylamino)anthraquinone is the Ullmann condensation . This reaction involves the condensation of 1-chloroanthraquinone (B52148) with aniline. chemicalbook.com Another reported method involves the reaction of 1-nitroanthraquinone (B1630840) with 1,3-diphenylurea (B7728601) in a tetramethylurea solvent. lookchem.com

Starting Materials, Reagents, and Catalysts

Key starting materials for the synthesis of this compound include:

1-Chloroanthraquinone lookchem.comchemicalbook.com

1-Nitroanthraquinone lookchem.com

Aniline lookchem.comchemicalbook.com

1,3-Diphenylurea lookchem.com

The reactions may be carried out in the presence of a solvent like tetramethylurea. lookchem.com

Spectroscopic and Advanced Structural Characterization of 1 Phenylamino Anthraquinone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. The spectrum of 1-(Phenylamino)anthraquinone is complex, showing distinct signals for the protons on the anthraquinone (B42736) core and the pendant phenyl group.

The introduction of the phenylamino (B1219803) group at the C-1 position significantly alters the chemical shifts of the protons on the A-ring of the anthraquinone structure compared to the unsubstituted parent compound. The -NH- group itself appears as a broad singlet, and its proton's chemical shift can be sensitive to solvent and concentration. The protons on the unsubstituted C-ring (H-5, H-6, H-7, H-8) resemble those of the parent anthraquinone, typically appearing as two multiplets in the downfield region. The protons on the phenyl group also produce characteristic signals in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH | ~11.0 - 12.0 | br s | Shift is variable; broad due to quadrupole coupling and exchange. |

| H-2, H-4 | ~7.0 - 7.5 | m | Protons on the substituted anthraquinone ring. |

| H-3 | ~7.6 - 7.8 | t | Proton on the substituted anthraquinone ring. |

| H-5, H-8 | ~8.2 - 8.4 | m | Protons on the unsubstituted anthraquinone ring, similar to parent anthraquinone. organicchemistrydata.orgchemicalbook.com |

| H-6, H-7 | ~7.7 - 7.9 | m | Protons on the unsubstituted anthraquinone ring, similar to parent anthraquinone. organicchemistrydata.orgchemicalbook.com |

| Phenyl H (ortho, meta, para) | ~7.2 - 7.6 | m | Overlapping signals from the five protons of the phenyl group. |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of the molecule. With a molecular formula of C₂₀H₁₃NO₂, this compound is expected to show 20 distinct carbon signals in its proton-decoupled ¹³C NMR spectrum, assuming no coincidental overlap of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-9, C-10 (C=O) | ~182 - 190 | Two distinct signals for the non-equivalent carbonyls. researchgate.net |

| Quaternary Carbons | ~130 - 150 | Includes C-1, C-4a, C-8a, C-9a, C-10a, and the phenyl C-1'. |

| CH Carbons | ~115 - 135 | Includes signals from both the anthraquinone and phenyl rings. |

Note: These are predicted ranges. Specific assignments require advanced 2D NMR techniques like HMQC and HMBC.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is ideal for analyzing the purity of this compound and for studying its behavior in complex matrices. A reversed-phase HPLC method would separate the compound from any starting materials or side products, and the mass spectrometer would provide confirmation of the molecular weight of the eluting peak. For anthraquinone derivatives, negative mode electrospray ionization (ESI) is often found to be highly sensitive. mdpi.com The analysis would confirm the presence of the deprotonated molecule [M-H]⁻ at an m/z corresponding to the molecular formula.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

High-resolution ESI-MS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of a molecule. For this compound (C₂₀H₁₃NO₂), the exact mass of the neutral molecule is 299.0946 g/mol . ESI-MS analysis would typically detect the protonated molecule, [M+H]⁺, or other adducts.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation. A common fragmentation pathway for anthraquinone derivatives involves the sequential loss of carbonyl (CO) groups. nih.govresearchgate.net For this compound, cleavage of the C-N bond connecting the phenyl ring to the anthraquinone core is also a plausible fragmentation pathway.

Table 3: Predicted High-Resolution ESI-MS Adducts and Fragments for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₂₀H₁₄NO₂⁺ | 300.1019 |

| [M+Na]⁺ | C₂₀H₁₃NNaO₂⁺ | 322.0838 |

| [M-H]⁻ | C₂₀H₁₂NO₂⁻ | 298.0873 |

Data sourced from predicted values and general fragmentation patterns. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. The sample is co-crystallized with a matrix, which absorbs laser energy and facilitates the desorption and ionization of the analyte. youtube.comyoutube.com This technique is particularly useful for the direct analysis of compounds from surfaces and can be used to identify dyes and pigments in various materials. researchgate.net

For this compound, MALDI-TOF MS would be expected to produce a strong signal for the molecular ion, typically the protonated species [M+H]⁺, with high sensitivity. nih.gov This allows for rapid confirmation of the compound's molecular weight from a very small amount of sample. The technique is fast and versatile, making it a valuable tool for screening and identification. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique is crucial for understanding how the molecular structure of this compound influences its bulk properties.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a powerful tool for probing the electronic structure of molecules and understanding their behavior in different environments.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of anthraquinone and its derivatives is characterized by several absorption bands corresponding to different electronic transitions. nih.gov Typically, anthraquinones exhibit π → π* transitions in the 220–350 nm range and a weaker n → π* transition at longer wavelengths, near 400 nm. nih.gov The position and intensity of these bands are highly sensitive to the nature and position of substituents on the anthraquinone core. nih.gov The introduction of an amino group, such as the phenylamino group in the title compound, generally causes a bathochromic (red) shift of the absorption bands due to the extension of the conjugated system. This is a result of the interaction of the lone pair of electrons on the nitrogen atom with the π-system of the anthraquinone ring. The UV-Vis spectrum of a related compound, 9,10-bis(diisopropylsilyl)anthracene, shows a significant bathochromic shift and an increase in the molar extinction coefficient of the ¹Lₐ band compared to unsubstituted anthracene, illustrating the strong electronic effects of substituents. nih.gov

Interactive Table 1: UV-Vis Absorption Data for Anthraquinone Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| Anthracene | Hexane | 375 | 7,200 | ¹Lₐ |

| 9,10-bis(diisopropylsilyl)anthracene | Hexane | 399 | 14,200 | ¹Lₐ |

Spectroelectrochemical Studies for Redox-Induced Spectral Changes

Spectroelectrochemistry combines electrochemical methods with spectroscopy to study the spectral changes that occur in a molecule as it undergoes oxidation or reduction. This technique is particularly useful for characterizing the electronic properties of redox-active molecules like anthraquinones. The electrochemical reduction of anthraquinones typically proceeds in two one-electron steps to form the radical anion and then the dianion. These redox events are accompanied by dramatic changes in the UV-Vis absorption spectrum. For instance, in studies of anthraquinone derivatives, the formation of the radical anion upon reduction leads to the appearance of new, strong absorption bands in the visible region of the spectrum. The midpoint potential of these redox reactions can be influenced by factors such as pH. dtu.dk The electrochemical behavior of anthraquinone derivatives can be significantly modified by complexation with metal ions or by their incorporation into polymer nanocomposites. rsc.orgrsc.org

Interactive Table 2: Redox Potentials of an Anthraquinone Derivative

| Species | pH | Mid-point Potential (E₁/₂) vs. Reference |

| AQ(OMe) SAM on NPG | 2.8 - 9.0 | Shifts by -55 mV per pH unit |

Note: Data for a thiol-bearing anthraquinone derivative (AQ(OMe)) on a nanoporous gold (NPG) electrode. dtu.dk

Computational and Theoretical Studies of 1 Phenylamino Anthraquinone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular geometry, electronic structure, and spectroscopic properties of 1-(phenylamino)anthraquinone and related compounds.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of molecules. Theoretical calculations have been performed on various amino and hydroxy anthraquinones using DFT. nii.ac.jp

For compounds similar to this compound, such as 1-N-methyl-N-phenylaminoanthraquinone (1-NPhMeAQ), DFT calculations have been employed to determine key structural parameters. A notable feature is the torsion angle between the phenylamino (B1219803) group and the anthraquinone (B42736) core. In the case of 1-NPhMeAQ, this torsion angle has been calculated to be 58.1° based on its X-ray structure, a value that shows good agreement with DFT-optimized structures. nii.ac.jp This significant twist is a result of steric hindrance and influences the electronic properties of the molecule. An intramolecular hydrogen bond between the amino proton and the adjacent carbonyl oxygen helps to maintain a degree of planarity in 1-aminoanthraquinone, but substitution on the nitrogen atom, as in this compound, introduces significant steric strain that forces the phenyl ring out of the plane of the anthraquinone moiety. nii.ac.jp

Table 1: Calculated Torsion Angles for Anthraquinone Derivatives

| Compound | Torsion Angle | Method |

| 1-Aminoanthraquinone (1-NH₂AQ) | 0.8° (C13-C1-N1-H1) | X-ray nii.ac.jp |

| 1-N,N-Dimethylaminoanthraquinone (1-NMe₂AQ) | 32.8° (C13-C1-N1-C15) | X-ray nii.ac.jp |

| 1-N-Methyl-N-phenylaminoanthraquinone (1-NPhMeAQ) | 58.1° (C13-C1-N1-C15) | X-ray nii.ac.jp |

This interactive table allows for sorting and filtering of the data.

The redox behavior of anthraquinone derivatives is a key aspect of their application in areas such as batteries and catalysis. Computational methods can predict the redox potentials and ionization potentials of these molecules. The redox potential of quinones is influenced by the electronic nature of their substituents. nih.gov Electron-donating groups are expected to lower the reduction potential, while electron-withdrawing groups increase it. nih.gov

A common theoretical approach to calculate the free energy change for redox reactions involves a thermodynamic cycle that combines the gas-phase ionization process with the solvation energies of the reduced and oxidized species. nih.gov DFT calculations have been successfully used to predict the reduction potentials of a wide range of quinone derivatives. nih.gov A relationship has been established between the computed LUMO energy and the reduction potential, which can be used as a descriptor for screening new derivatives. jcesr.org While specific calculated values for the redox and ionization potentials of this compound were not found in the provided search results, the methodologies described in the literature for similar compounds are directly applicable. irjweb.comnih.govharvard.edu For instance, studies on other anthraquinone derivatives have shown that DFT calculations can predict reduction potentials with good accuracy when compared to experimental data. electrochemsci.org

The color of anthraquinone dyes is determined by their absorption of light in the visible region of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is a standard computational method for calculating the electronic absorption spectra of molecules. nii.ac.jpmdpi.comresearchgate.net

For a closely related compound, 1-N-methyl-N-phenylaminoanthraquinone (1-NPhMeAQ), the experimental maximum absorption (λmax) in ethanol (B145695) is 527 nm. nii.ac.jp TD-DFT calculations have been shown to be reliable in predicting the λmax of substituted anthraquinones, often with a standard deviation of around 13 nm when solvent effects are included. researchgate.netst-andrews.ac.uk The accuracy of these predictions can depend on the choice of the functional and basis set used in the calculation. nii.ac.jpmdpi.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Orientational Order

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. researchgate.netnih.govnih.gov By simulating the motions of atoms over time, MD can provide insights into the flexibility of molecules and their preferred orientations in different media.

For anthraquinone derivatives, MD simulations have been employed to study their behavior in various environments, such as in nematic liquid crystal hosts and when interacting with DNA. whiterose.ac.uknih.govnorthumbria.ac.uk These simulations reveal the conformational landscape of the molecule and how it is influenced by intermolecular interactions. For instance, in a study of anthraquinone dyes with flexible phenyl-sulfide and phenyl-amine linking groups in a liquid crystal host, fully atomistic MD simulations were used to analyze the alignment of the dye molecules. whiterose.ac.uknorthumbria.ac.uk The results showed that the calculated molecular order parameters, which describe the degree of alignment, were in good agreement with experimental values. whiterose.ac.uknorthumbria.ac.uk

The conformational flexibility of the phenylamino group in this compound is a key determinant of its properties. MD simulations can be used to explore the different conformations arising from the rotation around the C-N bond connecting the phenyl ring to the anthraquinone core. This analysis is crucial for understanding how the molecule interacts with its surroundings and for predicting its macroscopic properties, such as its alignment in a liquid crystal display or its binding affinity to a biological target. whiterose.ac.uknih.gov

Isomerism and Tautomerism Investigations

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a known phenomenon in substituted anthraquinones, particularly those containing hydroxyl and amino groups. researchgate.netrsc.org

While this compound itself does not possess a hydroxyl group for classical keto-enol tautomerism, related hydroxyanthraquinones are known to exhibit this behavior. Furthermore, the presence of the N-H group introduces the possibility of amino-imine tautomerism. Computational studies using DFT can be employed to investigate the relative stabilities of different tautomers and the energy barriers for their interconversion. nih.govchemrxiv.org

For example, in the study of keto-enol tautomerism of other molecules, DFT calculations have been used to determine that the relative stability of tautomers can be significantly influenced by the solvent environment. nih.gov Polar solvents often stabilize the more polar tautomer. nih.gov The reaction pathway for tautomerization can be mapped out by locating the transition state structure connecting the two tautomers, and the corresponding activation energy can be calculated. chemrxiv.org Although no specific studies on the keto-enol or amino-imine tautomerism of this compound were found in the provided search results, the established computational methodologies are well-suited for such an investigation. nih.govchemrxiv.orgyoutube.com A study on 1-amino-4-hydroxyanthraquinone (B1669015) has highlighted the existence of equilibrium mixtures of tautomers and conformers, suggesting that such phenomena are relevant for amino-substituted anthraquinones. researchgate.net

Amino-Imine Tautomerism Considerations

The concept of tautomerism is crucial in understanding the chemical reactivity and spectral properties of many organic compounds, including anthraquinone derivatives. For this compound, the potential for amino-imine tautomerism exists, where a proton can migrate from the nitrogen atom of the amino group to one of the carbonyl oxygens of the anthraquinone core. This would result in an equilibrium between the amino form (1-(Phenylamino)anthracene-9,10-dione) and the imine-enone form (1-(Phenylimino)-9-hydroxy-10-anthrone).

While specific computational studies on the amino-imine tautomerism of this compound are not readily found in the reviewed literature, research on related compounds, such as 1-amino-4-hydroxyanthraquinone and 1,4-bis(alkylamino)-9,10-anthraquinones, indicates that such equilibria are plausible and can be influenced by factors like solvent polarity and substitution patterns. researchgate.net Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers.

For instance, studies on similar systems have shown that the amino tautomer is generally more stable. rsc.org The energy difference between the tautomers is a critical parameter that dictates their relative populations at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Amino Form | 1-(Phenylamino)anthracene-9,10-dione | 0 (Reference) |

| Imine-enone Form | 1-(Phenylimino)-9-hydroxy-10-anthrone | > 5 (Estimated) |

Note: The data in this table is illustrative and based on general principles of tautomerism in related compounds, as specific computational data for this compound was not found in the searched literature.

Activation Enthalpies for Hydrogen Transfer and Hydroxyl Group Migration

Intramolecular hydrogen transfer is another key area of computational investigation. In the context of this compound, this could involve the transfer of the hydrogen atom from the amino group to a carbonyl oxygen, a process closely related to the amino-imine tautomerism. The activation enthalpy for this process represents the energy barrier that must be overcome for the transfer to occur.

Computational studies on related anthraquinone systems have explored the energetics of hydrogen atom transfer (HAT) processes. nih.gov These studies often utilize high-level quantum mechanical calculations to map the potential energy surface and identify the transition state for the hydrogen transfer. The activation enthalpy is a key output of these calculations.

Similarly, while hydroxyl group migration is less likely in the parent this compound, understanding the energetic barriers for such rearrangements in substituted derivatives is important for predicting potential degradation pathways or photochemical reactions.

Table 2: Estimated Activation Enthalpies for Hypothetical Transfer Processes in this compound

| Process | Description | Estimated Activation Enthalpy (kcal/mol) |

| Intramolecular Hydrogen Transfer | Amino H to Carbonyl O | 10 - 20 |

| Intermolecular Hydrogen Transfer | From a donor molecule | Dependent on donor |

Note: This table presents estimated values based on computational studies of hydrogen transfer in other anthraquinone derivatives. nih.govnih.gov Specific experimental or calculated values for this compound are not available in the reviewed literature.

In Silico Modeling for Structure-Function Predictions

In silico modeling has become an indispensable tool in modern drug discovery and materials science. For this compound, these methods can be used to predict its biological activity and pharmacokinetic properties without the need for extensive laboratory experiments.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net In the context of medicinal chemistry, this is often used to predict the binding of a potential drug molecule (the ligand) to a biological target, such as a protein or enzyme.

While no specific molecular docking studies featuring this compound as the ligand were identified in the searched literature, the general applicability of this method to anthraquinone derivatives is well-established. researchgate.netnih.gov Such studies typically involve defining a binding site on the target protein and then computationally sampling different orientations of the ligand within this site to identify the one with the most favorable binding energy.

Table 3: Illustrative Molecular Docking Results for a Hypothetical Target

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | This compound | -8.5 | Phe, Leu, Val |

Note: The data presented here is for illustrative purposes only and does not represent actual experimental or computational results for this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in the development of new drugs. In silico ADMET prediction tools use computational models to estimate these properties based on the chemical structure of a compound. pharmaron.comspringernature.comnih.govnih.gov These predictions can help to identify potential liabilities early in the drug discovery process.

For this compound, a full in silico ADMET profile would involve predictions for a range of properties, including its solubility, permeability, potential for metabolism by cytochrome P450 enzymes, and various toxicity endpoints. While specific ADMET predictions for this compound are not publicly available, various software platforms can be used to generate such a profile. pharmaron.comspringernature.comnih.govnih.gov

Table 4: Predicted ADMET Properties of this compound (Illustrative)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability (nm/s) | Moderate | Moderate intestinal absorption predicted |

| Distribution | ||

| Plasma Protein Binding (%) | High | Likely to be highly bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibition | Probable Inhibitor | Potential for drug-drug interactions |

| Excretion | ||

| Renal Clearance | Low | Primarily cleared by other routes |

| Toxicity | ||

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

Note: This table contains hypothetical data generated for illustrative purposes to demonstrate the type of information obtained from in silico ADMET profiling. It does not reflect actual measured or calculated values for this compound.

Structure Activity Relationship Sar Investigations of 1 Phenylamino Anthraquinone Derivatives

Influence of Substituent Nature and Position on Spectroscopic and Electrochemical Properties

The electronic and steric nature of substituents, as well as their positioning on the 1-(phenylamino)anthraquinone framework, profoundly impacts the spectroscopic and electrochemical properties of these molecules.

Effects of Electron-Donating Groups (e.g., amino, hydroxyl, phenylamino)

The introduction of electron-donating groups, such as amino, hydroxyl, and additional phenylamino (B1219803) moieties, to the anthraquinone (B42736) scaffold leads to significant alterations in the electronic spectra of these compounds. These substitutions typically cause a red-shift in the absorption maxima, moving the absorption bands to longer wavelengths. grafiati.com This phenomenon is attributed to the increased electron density on the aromatic system, which narrows the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For instance, the presence of substituents at the 1,4-positions of the anthraquinone-9,10 core is known to induce various tautomeric transformations, resulting in a shift of the absorption maximum and the emergence of absorption bands in the red-wave region of the electronic spectra. researchgate.net Both 1-amino-4-hydroxyanthraquinone (B1669015) and 1-amino-4-phenylamino-9,10-anthraquinone exhibit two types of prototropic tautomerism: keto-enol and amino-imine. researchgate.net The ability of these substituents to form intramolecular hydrogen bonds with the carbonyl oxygen atoms of the anthraquinone moiety also plays a crucial role in their spectroscopic behavior. science.gov

In terms of electrochemical properties, the oxidation potentials of anthraquinone derivatives are strongly dependent on the nature of the donor substituent. For example, the oxidation potential decreases significantly when a less electron-donating carbazolyl group is replaced by a more electron-donating phenoxazinyl group. nih.gov Furthermore, the position of the substituent is critical; 1-substituted anthraquinones are systematically easier to oxidize than their 2-substituted counterparts. nih.gov This can be rationalized by analyzing the distribution of the frontier molecular orbitals. nih.gov Conversely, the reduction processes of the anthraquinone moiety show minimal dependence on the chemical nature or position of the donor substituent. nih.gov

Impact of Sulfonate Substitution on Spectral Properties

The introduction of a sulfonate group, a strong electron-withdrawing group, has a marked effect on the spectral properties of this compound derivatives. The presence of a sulfonate group is a common feature in many commercially available anthraquinone dyes and has been shown to be crucial for their solubility and interaction with biological targets. nih.govnih.gov

For example, in the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are structurally similar to sulfonated 1-(phenylamino)anthraquinones, the sulfonate group is well-tolerated in Ullmann coupling reactions. nih.govacs.org The resulting sulfonated compounds exhibit distinct fluorescence properties. nih.gov In the context of enzyme inhibition, the sulfonate group at the 2-position of the anthraquinone ring in derivatives of bromaminic acid was found to be essential for their inhibitory activity against ectonucleoside triphosphate diphosphohydrolases (NTPDases). nih.gov Derivatives where the sulfonate was replaced by a methyl group were inactive. nih.gov

Correlation of Molecular Structure with Enzymatic Inhibition Potency

The structural features of this compound derivatives are pivotal in determining their potency and selectivity as enzyme inhibitors.

Structural Modifications Affecting Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Selectivity

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of enzymes involved in the hydrolysis of extracellular nucleotides. nih.gov Derivatives of this compound have been investigated as potential inhibitors of these enzymes, with the goal of achieving subtype selectivity.

SAR studies on a series of 1-amino-2-sulfo-4-arylaminoanthraquinones revealed that the nature of the substituent at the 4-position significantly influences selectivity. nih.gov For instance, a 4-chlorophenylamino substituent resulted in a nonselective inhibitor of NTPDase1, 2, and 3. nih.gov In contrast, a 1-naphthylamino group at this position conferred high potency and selectivity for rat NTPDase3, while its isomer, a 2-naphthylamino group, led to a potent inhibitor with a preference for NTPDase1. nih.gov This suggests that the lipophilic pocket of rat NTPDase3 can accommodate a 1-naphthylamino residue, while NTPDase1 has a preference for the 2-naphthylamino isomer. nih.gov

Further studies on human NTPDases identified potent and selective inhibitors for NTPDase2 and -3. nih.govfrontiersin.org For example, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate was a potent NTPDase2 inhibitor, while 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate was a potent NTPDase3 inhibitor. nih.govfrontiersin.org These findings highlight that even subtle changes in the aryl- or alkylamino substituent at the 4-position can dramatically alter the inhibitory profile and selectivity across different NTPDase isoforms. nih.gov

Table 1: Inhibition of Human NTPDases by this compound Derivatives nih.govfrontiersin.org

| Compound | Substituent at C4 | Target | IC₅₀ (nM) |

| PSB-16131 | 9-Phenanthrylamino | NTPDase2 | 539 |

| PSB-2020 | 3-Chloro-4-(phenylthio)phenylamino | NTPDase2 | 551 |

| PSB-1011 | 3-(4,6-Dichlorotriazin-2-ylamino)-4-sulfophenylamino | NTPDase3 | 390 |

| PSB-2046 | 3-Carboxy-4-hydroxyphenylamino | NTPDase3 | 723 |

Structural Determinants for Cholinesterase Inhibition (AChE, BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.com Several studies have explored the potential of anthraquinone derivatives as cholinesterase inhibitors.

Research on naphthoquinone and anthraquinone derivatives has shown that the tricyclic anthraquinone system is generally more effective at inhibiting β-amyloid aggregation, a hallmark of Alzheimer's disease, than the smaller naphthoquinone scaffold. acs.orgnih.gov In terms of cholinesterase inhibition, certain anthraquinone derivatives were found to be equipotent toward both AChE and BChE in the low micromolar range. acs.orgnih.gov The substitution pattern on the anthraquinone core plays a crucial role. For instance, the presence of two or more keto-enol tautomers in the anthraquinone scaffold is considered important for anti-AChE activity. researchgate.net

In a series of novel 4-N-phenylaminoquinoline derivatives, which share a similar structural motif with 1-(phenylamino)anthraquinones, the inhibitory potency against cholinesterases was closely related to the length of a methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring. mdpi.com This underscores the importance of the linker and the substitution pattern on the phenylamino group for effective interaction with the active site of cholinesterases.

Table 2: Cholinesterase Inhibitory Activity of Selected Quinone Derivatives acs.orgnih.gov

| Compound Type | Target Enzyme | IC₅₀ Range (µM) |

| Naphthoquinones | AChE | 0.011–5.8 |

| Anthraquinones | AChE & BChE | Low micromolar (equipotent) |

Relationship Between Anthraquinone Structure and NAD(P)H:(quinone-acceptor) oxidoreductase Inhibition

NAD(P)H:(quinone-acceptor) oxidoreductase (NQO1) is an enzyme that catalyzes the two-electron reduction of quinones, playing a role in detoxification and protection against oxidative stress. Anthraquinone dyes have been identified as potent inhibitors of this enzyme.

A pivotal study on the inhibition of NQO1 by Cibacron Blue and related anthraquinone dyes revealed that only two of the four ring systems of the Cibacron Blue molecule are necessary for potent inhibition. nih.gov Specifically, Acid Blue 25, which is 1-amino-4-(phenylamino)anthraquinone-2-sulfonic acid, was found to be a highly potent inhibitor with a Ki of 22 nM. nih.gov The removal of any of the three substituents on the anthraquinone ring of Acid Blue 25—the amino group, the phenylamino group, or the sulfonic acid group—led to a marked decrease in inhibitory potency. nih.gov This indicates that all three components are crucial for the strong interaction with the enzyme's active site. These findings are consistent with the idea that these inhibitors act as mimics of the ADP fragment of NAD(P)H. nih.gov

Relationship Between Structure and Amyloid-Beta (Aβ) Aggregation Modulation

The core structure of anthraquinone has been identified as a valuable scaffold for developing agents that can inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Research into derivatives of this class has shown that the size and nature of the aromatic system significantly influence their anti-amyloidogenic activity. nih.gov

Studies comparing bicyclic naphthoquinones with tricyclic anthraquinones have demonstrated that the larger aromatic system of the anthraquinone derivatives often leads to more potent inhibition of Aβ aggregation. nih.govacs.org For instance, certain anthraquinone compounds have shown inhibitory activity with IC₅₀ values in the low micromolar range. nih.govacs.org The introduction of aromatic or heteroaromatic side chains to the quinone core is a key strategy, designed to foster hydrophobic interactions with the aromatic amino acid sequence of the Aβ peptide, which is crucial in the initial stages of aggregation. acs.org

In one study, a series of anthraquinone derivatives were synthesized and evaluated for their ability to inhibit the aggregation of Aβ₄₀. The results highlighted that compounds with the anthraquinone core were among the most potent inhibitors. nih.govacs.org Specifically, compounds 11 and 12 from the study, which are anthraquinone derivatives, displayed IC₅₀ values of 2.1 µM and 1.9 µM, respectively. nih.govacs.org These compounds were also effective against the more aggregation-prone Aβ₄₂ peptide. nih.gov Atomic force microscopy later confirmed that these promising anthraquinone derivatives were capable of disrupting the formation of Aβ₄₂ fibrils. nih.govresearchgate.net

| Compound | Core Structure | Description | Aβ₄₀ Aggregation IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 11 | Anthraquinone | Anthraquinone derivative with heteroaromatic side chain | 2.1 | nih.gov, acs.org |

| Compound 12 | Anthraquinone | Anthraquinone derivative with heteroaromatic side chain | 1.9 | nih.gov, acs.org |

Structural Factors Governing Performance in Guest-Host Liquid Crystal Systems

Influence of Substituents on Alignment Properties and Order Parameters

The alignment of a guest dye within a liquid crystal host is quantified by the dichroic order parameter (S). acs.org An ideal dye molecule should have a high order parameter, signifying superior alignment with the liquid crystal director. researchgate.net The molecular structure of the anthraquinone dye, particularly the position and electronic nature of its substituents, plays a decisive role in determining this value. acs.orgwhiterose.ac.uk

A key structural consideration is the position of substituents on the anthraquinone core. Research has consistently shown that 2,6-disubstituted anthraquinones tend to have more elongated, rod-like structures compared to their 1,5-disubstituted counterparts. whiterose.ac.ukresearchgate.net This elongated shape generally leads to better alignment within the liquid crystal host and, consequently, higher order parameters. acs.orgwhiterose.ac.uk

Furthermore, the nature of the linking group for the substituent is crucial. For 1,5-disubstituted dyes, those with phenylthio (sulfide) linkers generally exhibit higher order parameters (S ≈ 0.7–0.8) than those with phenylamino (amine) linkers (S ≈ 0.6–0.7). researchgate.net The alignment is also influenced by the angle, β, between the dye's transition dipole moment (TDM) and its long molecular axis; a smaller angle results in a higher order parameter and better performance. acs.orgresearchgate.net Computational studies have shown that 1,5-disulfide and 2,6-diphenyl substituents are superior designs compared to 1,5-diamine substituents because they achieve a better alignment of the TDM with the molecular axis. acs.orgwhiterose.ac.uk The introduction of different α-substituents, such as -NH₂, -OH, and -H, can further modify the dye's orientation and electronic behavior within the host. mdpi.com

| Substitution Pattern | Typical Substituent Linker | General Molecular Shape | Reported Order Parameter (S) Range | Reference |

|---|---|---|---|---|

| 2,6-disubstituted | -phenyl | Elongated, rod-like | Generally higher than 1,5- | acs.org, whiterose.ac.uk |

| 1,5-disubstituted | -S-phenyl (phenylthio) | Less elongated | ~0.7 - 0.8 | researchgate.net |

| 1,5-disubstituted | -NH-phenyl (phenylamino) | Less elongated | ~0.6 - 0.7 | researchgate.net |

Role of Dye Flexibility in Liquid Crystal Hosts

The flexibility of the dye molecule is a critical factor for its successful application in GH-LCDs, strongly influencing both solubility and alignment. mdpi.comresearchgate.net Flexible substituents allow the dye molecule to adopt a conformation that is more compatible with the ordered structure of the liquid crystal phase. researchgate.net This enhanced compatibility strengthens the intermolecular interactions between the guest dye and the host liquid crystal molecules, leading to increased solubility and higher dichroic ratios. researchgate.net

The importance of flexibility is evident when comparing dyes with different alkyl substituents. For instance, a 1,5-disubstituted anthraquinone dye with flexible n-butyl groups on the anilino substituents shows high solubility, whereas its counterpart with rigid t-butyl groups has very low solubility. mdpi.com Similarly, studies on yellow anthraquinone dyes with phenylthio groups found that the flexibility of these substituents plays a significant role in increasing solubility. mdpi.com Asymmetric molecular structures, created by introducing two different flexible groups, have also been shown to improve solubility in fluorinated liquid crystals. mdpi.com

Computational studies have further explored this relationship, showing that varying the length of flexible terminal chains affects the order parameter. mdpi.com One investigation suggested that dye molecules with a flexible terminal chain of five carbon atoms, substituted at the 2 and 6 positions of the anthraquinone core, achieve higher order parameters, which is favorable for enhancing dichroic performance. mdpi.com

Advanced Research Applications of 1 Phenylamino Anthraquinone Scaffolds

Enzyme Inhibition Studies

Derivatives of the 1-(phenylamino)anthraquinone scaffold have been identified as significant inhibitors of Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases), enzymes that hydrolyze extracellular nucleoside tri- and diphosphates. nih.govnih.govfrontiersin.org These enzymes are crucial in regulating purinergic signaling, which is involved in inflammation, cancer, and neurodegenerative diseases. nih.govnih.govfrontiersin.org Research has focused on modifying the basic anthraquinone (B42736) structure to achieve both high potency and selectivity for different NTPDase isoforms. nih.govnih.govfrontiersin.org A key structural feature for this inhibitory activity appears to be a negatively charged sulfonate group at the 2-position of the anthraquinone core, as its removal or conversion to an ester or sulfonamide results in a complete loss of activity. nih.gov

Kinetic studies have been conducted to elucidate the mechanisms by which these compounds inhibit NTPDase activity. The nature of the inhibition varies depending on the specific derivative and the targeted isoform.

Competitive Inhibition : Some derivatives act as competitive inhibitors, binding to the active site of the enzyme and competing with the natural substrate (e.g., ATP). For instance, 1-amino-2-sulfo-4-p-chloroanilinoanthraquinone (PSB-069) was identified as a non-selective competitive blocker of NTPDase1, 2, and 3. nih.govsoton.ac.uk Similarly, studies on rat NTPDase3 with the inhibitor 18 (structure not fully specified) showed that it increased the Km value without affecting the Vmax, which is characteristic of a competitive mechanism. nih.gov

Non-competitive Inhibition : In this mode, the inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency. The potent NTPDase2 inhibitor, 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131), was found to exhibit a non-competitive type of inhibition. nih.govnih.govfrontiersin.org

Mixed-type Inhibition : This type of inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. The NTPDase3 inhibitor 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011) was shown to act as a mixed-type inhibitor. nih.govnih.govfrontiersin.org

A significant goal in the development of NTPDase inhibitors is achieving selectivity for specific isoforms (NTPDase1, -2, -3, and -8), which allows for more targeted therapeutic intervention. nih.gov The this compound scaffold has yielded several potent and selective inhibitors.

NTPDase1 and NTPDase3 Preference : 1-Amino-2-sulfo-4-(2-naphthylamino)anthraquinone was identified as a potent inhibitor with a preference for NTPDase1 (Kᵢ of 0.328 μM) and NTPDase3 (Kᵢ of 2.22 μM). nih.gov

NTPDase2 Selective Inhibitors : Several potent and selective inhibitors of human NTPDase2 have been synthesized. Among the most effective are 1-amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131) with an IC₅₀ of 539 nM, and 1-amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2020) with an IC₅₀ of 551 nM. nih.govnih.govfrontiersin.org

NTPDase3 Selective Inhibitors : Researchers have also developed derivatives that selectively target NTPDase3. 1-Amino-2-sulfo-4-(1-naphthylamino)anthraquinone was found to be a potent and selective inhibitor of rat NTPDase3 with a Kᵢ value of 1.5 μM. nih.govsoton.ac.uk For human NTPDase3, highly potent inhibitors include 1-amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011) with an IC₅₀ of 390 nM, and 1-amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2046) with an IC₅₀ of 723 nM. nih.govnih.govfrontiersin.org

Table 1: NTPDase Inhibitory Activity of Selected this compound Derivatives

| Compound Name | Target Isoform(s) | Potency (IC₅₀ or Kᵢ) | Inhibition Mechanism |

|---|---|---|---|

| 1-Amino-4-(9-phenanthrylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-16131) | NTPDase2 | 539 nM (IC₅₀) nih.govnih.govfrontiersin.org | Non-competitive nih.govnih.govfrontiersin.org |

| 1-Amino-4-(3-chloro-4-phenylsulfanyl)phenylamino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2020) | NTPDase2 | 551 nM (IC₅₀) nih.govnih.govfrontiersin.org | Not specified |

| 1-Amino-4-[3-(4,6-dichlorotriazin-2-ylamino)-4-sulfophenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-1011) | NTPDase3 | 390 nM (IC₅₀) nih.govnih.govfrontiersin.org | Mixed-type nih.govnih.govfrontiersin.org |

| 1-Amino-4-(3-carboxy-4-hydroxyphenylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-2046) | NTPDase3 | 723 nM (IC₅₀) nih.govnih.govfrontiersin.org | Not specified |

| 1-Amino-2-sulfo-4-p-chloroanilinoanthraquinone (PSB-069) | NTPDase1, 2, 3 | 16–18 μM (Kᵢ) nih.govsoton.ac.uk | Competitive nih.govsoton.ac.uk |

| 1-Amino-2-sulfo-4-(1-naphthylamino)anthraquinone | NTPDase3 (rat) | 1.5 μM (Kᵢ) nih.govsoton.ac.uk | Not specified |

Ecto-5′-nucleotidase (eN, also known as CD73) is another critical enzyme in the purinergic signaling cascade, responsible for hydrolyzing AMP to adenosine. nih.gov Adenosine plays a major role in various physiological processes, and its regulation via eN inhibition is a therapeutic target, particularly in cancer treatment. nih.gov A series of 55 anthraquinone derivatives were synthesized and evaluated as potential eN inhibitors, leading to the identification of several potent compounds. nih.govacs.org

The most potent inhibitors discovered from this series were 1-amino-4-[2-anthracenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-0963), with a Kᵢ value of 150 nM, and 1-amino-4-[4-fluoro-2-carboxyphenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-0952), with a Kᵢ of 260 nM. nih.govacs.org Further characterization of selected compounds revealed a competitive mechanism of inhibition. nih.govacs.org Importantly, compound PSB-0952 demonstrated a high degree of selectivity (over 150-fold) when tested against NTPDases and several P2Y receptor subtypes. nih.govacs.org

Table 2: Ecto-5′-Nucleotidase (eN) Inhibitory Activity of Selected this compound Derivatives

| Compound Name | Potency (Kᵢ) | Inhibition Mechanism | Selectivity |

|---|---|---|---|

| 1-Amino-4-[2-anthracenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (PSB-0963) | 150 nM nih.govacs.org | Competitive nih.govacs.org | Not specified |

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary strategy for treating the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. acs.orgphcogrev.com The anthraquinone scaffold has been explored for its potential to yield multi-target-directed ligands that can also inhibit cholinesterases. acs.orgnih.gov

In a study of naphthoquinone and anthraquinone derivatives, most compounds, including those with a this compound-type structure, were found to inhibit AChE in the low micromolar range. acs.orgnih.gov BChE was generally less sensitive to these compounds, with some exceptions. acs.orgnih.gov For instance, the anthraquinone derivatives 11 (1-(Phenethylamino)-9,10-anthraquinone) and 12 behaved as dual cholinesterase inhibitors. nih.gov Compound 11 showed comparable potency against both enzymes, while compound 12 was 2.5-fold more selective for BChE. nih.gov Another derivative, the indole-based anthraquinone 13 , was identified as one of the most potent and selective AChE inhibitors in the series with an IC₅₀ of 1.85 μM. nih.gov Earlier research on anthraquinones with a basic side chain showed them to be equipotent inhibitors of both AChE and BChE in the low micromolar range. acs.orgnih.gov

Another study investigating various quinones found that anthraquinone derivatives exhibited noncompetitive inhibition against the AChE enzyme, with Kᵢ values ranging from 0.014 to 0.123 μM. researchgate.net

Table 3: Cholinesterase Inhibitory Activity of Selected Anthraquinone Derivatives

| Compound | Target Enzyme(s) | Potency (IC₅₀) | Selectivity Notes |

|---|---|---|---|

| Compound 11 (1-(Phenethylamino)-9,10-anthraquinone) | AChE, BChE | 2.1 μM (AChE), 1.7 μM (BChE) nih.gov | Dual inhibitor, comparable potency nih.gov |

| Compound 12 | AChE, BChE | 4.3 μM (AChE), 1.7 μM (BChE) nih.gov | 2.5-fold selective for BChE nih.gov |

| Compound 13 | AChE | 1.85 μM nih.gov | Potent and selective for AChE nih.gov |

NAD(P)H:(quinone-acceptor) oxidoreductase (NQO1 or DT-diaphorase) is a flavoprotein that catalyzes the two-electron reduction of quinones, protecting cells from the harmful effects of one-electron reduction products. researchgate.net However, this enzyme can also bioactivate certain anticancer agents. researchgate.net The anthraquinone dye Cibacron Blue is a known potent inhibitor of NQO1. nih.gov

To understand the structural basis for this inhibition, a structure-activity study was performed using analogs and synthetic intermediates of Cibacron Blue. nih.gov This research revealed that only two of the four ring systems of the complex dye are necessary for potent inhibition. nih.gov Specifically, 1-amino-4-(phenylamino)anthraquinone-2-sulfonic acid, also known as Acid Blue 25, was found to be a highly potent inhibitor with a Kᵢ value of 22 nM, nearly as potent as Cibacron Blue itself (Kᵢ = 6.2 nM). researchgate.netnih.gov The study highlighted the importance of the substituents on the anthraquinone ring, as removing any of the three groups (amino, phenylamino (B1219803), or sulfonic acid) from Acid Blue 25 significantly diminished its inhibitory potency. researchgate.netnih.gov These findings support the idea that this part of the molecule mimics the ADP portion of the enzyme's natural substrates, NAD(P)H. researchgate.netnih.gov

Table 4: NAD(P)H:(quinone-acceptor) oxidoreductase Inhibitory Activity of Anthraquinone Dyes

| Compound Name | Potency (Kᵢ) |

|---|---|

| Cibacron Blue | 6.2 nM nih.gov |

Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors

Modulation of Protein Aggregation: Amyloid-Beta (Aβ) Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The this compound scaffold has emerged as a promising framework for the design of inhibitors of this process. Research has shown that derivatives of this compound can effectively interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils. nih.govacs.orgresearchgate.net

Studies have demonstrated that the efficacy of these inhibitors is influenced by the nature and position of substituents on the anthraquinone core and the phenylamino group. nih.govacs.org Hydrophobic moieties attached to the scaffold can enhance interactions with the hydrophobic regions of the Aβ peptide, which are crucial for the initial stages of aggregation. nih.govacs.org For instance, certain anthraquinone derivatives have shown potent inhibition of Aβ40 and Aβ42 aggregation, with some compounds exhibiting IC50 values in the low micromolar range. nih.govacs.org The planar nature of the anthraquinone core is thought to allow for effective binding to the β-sheet structures that characterize amyloid fibrils. science.gov Furthermore, atomic force microscopy has visually confirmed the ability of specific anthraquinone derivatives to disrupt the formation of Aβ42 fibrillar aggregates. nih.govresearchgate.net

Table 1: Inhibition of Aβ Aggregation by Selected Anthraquinone Derivatives

| Compound | Aβ Target | Inhibition (IC₅₀ in µM) | Research Focus |

|---|---|---|---|

| Anthraquinone Derivative 11 | Aβ₄₀ | 2.1 | Investigating the influence of the tricyclic system on inhibitory activity. nih.govacs.org |

| Anthraquinone Derivative 12 | Aβ₄₀ | 1.9 | Evaluating the impact of hydrophobic side chains on Aβ aggregation. nih.govacs.org |

| Naphthoquinone Derivative 2 | Aβ₄₀ | 3.2 | Multitarget-directed ligand approach for Alzheimer's disease. nih.govacs.org |

Development as Fluorescence Quenchers in Molecular Biology Probes

The ability of the this compound structure to absorb light without significant fluorescent emission makes it an excellent non-fluorescent quencher. google.comresearchgate.netbioacts.com This property is highly valuable in the design of probes for various molecular biology applications where a low background signal is critical for sensitivity.

Integration into Oligonucleotide Probes for PCR Applications

In real-time Polymerase Chain Reaction (PCR), probes labeled with a fluorophore and a quencher are used to monitor the amplification of DNA in real time. google.comgoogle.comnih.gov Anthraquinone derivatives, including those based on the this compound scaffold, have been successfully incorporated into oligonucleotide probes as effective quenchers. google.comresearchgate.netrsc.org These quenchers can be attached to the 5' or 3' end, or even internally within the oligonucleotide. researchgate.netrsc.org

When the probe is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence through Förster Resonance Energy Transfer (FRET). google.comnih.gov During PCR, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and resulting in an increase in fluorescence that is proportional to the amount of amplified product. nih.gov Anthraquinone-based quenchers have been shown to be effective with a wide range of fluorescent dyes, making them versatile tools for multiplex PCR assays. researchgate.netbioacts.comresearchgate.net An example is the quencher UQ2, which is 1-(phenylamino)-4-(2-hydroxy-ethylamino)-anthraquinone, used in comparison studies with other quenchers. google.com

Application in Nucleic Acid Binding Assays

Beyond PCR, this compound-based quenchers are utilized in various nucleic acid binding assays. google.comthermofisher.com These assays are designed to detect the presence of specific DNA or RNA sequences. Probes can be designed as hairpin structures where the fluorophore and quencher are brought into close proximity, resulting in a quenched state. google.com Upon hybridization of the probe to its target nucleic acid sequence, the hairpin structure opens, separating the fluorophore and quencher, and leading to a detectable fluorescent signal. nih.gov This mechanism allows for the rapid and sensitive detection of specific nucleic acids without the need for enzymatic cleavage. google.com Furthermore, the intercalating nature of the anthraquinone moiety can increase the melting temperature (Tm) of the DNA duplex, which can allow for the use of shorter, more specific probes. researchgate.netrsc.org

Functional Materials Science Applications

The unique photophysical and structural properties of this compound have also been exploited in the field of materials science, particularly in the development of advanced functional materials.

Guest-Host Liquid Crystal Systems for Display Technologies

In guest-host liquid crystal displays (GH-LCDs), dichroic dye molecules (the "guest") are dissolved in a liquid crystal host. The orientation of the dye molecules, and thus their light absorption, can be controlled by applying an electric field to the liquid crystal host. mdpi.comresearchgate.netresearchgate.net Anthraquinone derivatives, including this compound, are widely used as dichroic dyes due to their high chemical stability and ability to align with the liquid crystal molecules. whiterose.ac.ukacs.orgmitsuifinechemicals.com

The performance of these dyes is characterized by their dichroic ratio, which is the ratio of the absorbance of light polarized parallel and perpendicular to the orientation direction of the liquid crystal. acs.org A high dichroic ratio is essential for achieving high contrast in the display. The molecular structure of the anthraquinone dye, including the position and nature of substituents, significantly influences its solubility in the liquid crystal host and its dichroic properties. mdpi.comacs.org Research has focused on synthesizing derivatives with elongated molecular shapes and optimized substituent positions to enhance their alignment and, consequently, the performance of the display. mdpi.comwhiterose.ac.uk For example, 1,5-disubstituted and 2,6-disubstituted anthraquinones have been extensively studied to create dyes with a range of colors and high dichroic ratios. whiterose.ac.ukacs.org

Table 2: Properties of Anthraquinone Dyes in Liquid Crystal Systems

| Dye Type | Host Material | Key Property Investigated | Significance for Display Technology |

|---|---|---|---|

| Phenyl-substituted anthraquinones | Positive dielectric anisotropy liquid crystals | Order parameter | Suitable for guest-host applications with positive contrast. researchgate.net |

| 1,4- and 1,5-disubstituted anthraquinones | Nematic liquid crystals (ZLI-1565, PCH-5, etc.) | Solubility and enthalpy of solution | Important for preventing dye recrystallization and ensuring display stability. researchgate.net |

| Anthraquinone derivatives with phenylthio groups | Fluorinated liquid crystals | Solubility and dichroic ratio | Development of highly soluble dyes for high-resistance TFT-LCDs. mdpi.com |

Polymerizable Anthraquinone Derivatives for Covalent Emplacement into Copolymers

To overcome issues such as dye migration and leaching from a polymer matrix, researchers have developed polymerizable anthraquinone derivatives. beilstein-journals.orgrsc.org By introducing a polymerizable group, such as an acrylate (B77674) or methacrylate, onto the this compound scaffold, the dye can be covalently incorporated into a polymer chain through copolymerization. beilstein-journals.orgpsu.eduresearchgate.net

This approach leads to materials with covalently bound chromophores, ensuring the long-term stability and durability of the color. rsc.org Such copolymers have applications in various fields, including the development of colored polymer latexes and photoactive materials. rsc.orgrsc.org For example, copolymers containing anthraquinone moieties have been synthesized for potential use in photoelectric conversion devices, where the anthraquinone unit acts as an electron acceptor. rsc.org Furthermore, the introduction of anthraquinone units into polymer networks can be used to create functional materials with specific photo-cross-linking capabilities. figshare.com The synthesis of random copolymers with varying amounts of styrene (B11656) spacer groups allows for the investigation of intramolecular distances and their effect on electron transfer mechanisms between the anthraquinone units and other functional moieties within the polymer. acs.orgresearchgate.net

Inhibition of Osteoclastogenesis

Osteoclasts are large, multinucleated cells responsible for bone resorption, a crucial process in bone remodeling. However, excessive osteoclast activity can lead to pathological bone loss in diseases such as osteoporosis and rheumatoid arthritis. Consequently, the inhibition of osteoclastogenesis, the process of osteoclast formation, is a key therapeutic strategy. Certain derivatives of this compound have emerged as potent inhibitors of this process.

Research has focused on a series of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives. Current time information in Lowndes County, US.nih.govresearchgate.netresearchgate.net These compounds have been systematically synthesized and evaluated for their ability to inhibit osteoclast formation induced by the receptor activator of nuclear factor-κB ligand (RANKL). Current time information in Lowndes County, US.nih.govresearchgate.netresearchgate.net RANKL is a critical cytokine for osteoclast differentiation, maturation, and survival.

Among the synthesized derivatives, two compounds, LCCY-13 and LCCY-15 , have demonstrated significant dose-dependent suppression of RANKL-induced osteoclast formation in RAW264.7 cells, a commonly used macrophage cell line for studying osteoclastogenesis. Current time information in Lowndes County, US.nih.govresearchgate.netresearchgate.net Importantly, the inhibitory effects of these compounds were observed at concentrations that were not cytotoxic to the cells, indicating that their action is not due to general toxicity but rather to a specific interference with the osteoclast differentiation pathway. Current time information in Lowndes County, US.nih.govresearchgate.netresearchgate.net

Further mechanistic studies have revealed that the inhibitory activity of LCCY-13 and LCCY-15 is associated with the specific inhibition of the nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) expression. Current time information in Lowndes County, US.researchgate.netresearchgate.net NFATc1 is a master transcription factor for osteoclastogenesis. By suppressing its expression, these anthraquinone derivatives effectively halt the downstream signaling cascade required for osteoclast differentiation. The reduction in NFATc1 levels in the nucleus upon treatment with LCCY-13 and LCCY-15 has been confirmed through immunofluorescent analysis. Current time information in Lowndes County, US.researchgate.netresearchgate.net

The practical implication of this inhibition was further demonstrated in a pit formation assay, which assesses the bone-resorbing activity of mature osteoclasts. Both LCCY-13 and LCCY-15 significantly attenuated the ability of osteoclasts to resorb bone. Current time information in Lowndes County, US.researchgate.netresearchgate.net These findings highlight the potential of 1-amino-4-(phenylamino)anthraquinone-2-sulfonate sodium derivatives as a promising new class of anti-resorptive agents for the treatment of bone-related diseases. Current time information in Lowndes County, US.researchgate.netresearchgate.net

DNA Intercalation and Related Biological Mechanisms

The planar aromatic ring system of the anthraquinone core is a key structural feature that allows these molecules to function as DNA intercalating agents. smolecule.com Intercalation is a process where a molecule inserts itself between the base pairs of the DNA double helix. researchgate.net This interaction can deform the DNA structure, kinking and unwinding the helix, which in turn can interfere with fundamental cellular processes such as DNA replication and transcription. researchgate.netinnovareacademics.in

Several this compound derivatives have been investigated for their DNA binding properties. For instance, 1-hydroxy-2,4-bis(phenylamino)anthraquinone has been shown to intercalate into DNA strands, an interaction that may contribute to its cytotoxic effects. smolecule.com Similarly, 1-(methylamino)-4-(phenylamino)anthraquinone is believed to exert its biological effects through DNA intercalation, which disrupts DNA replication. mdpi.com

The mechanism of action for the toxicity of many anthraquinones is linked to their ability to interact directly with DNA. smolecule.com The size and planarity of the anthraquinone rings are ideal for slipping into the space between adjacent base pairs. smolecule.com This intercalation can stabilize a ternary complex with DNA, leading to miscoding and potentially triggering apoptosis (programmed cell death). innovareacademics.in

Beyond simple steric hindrance of DNA processing enzymes, the biological consequences of this intercalation can be more complex. Anthraquinones are highly redox-active molecules. smolecule.com This property allows them to participate in the formation of reactive oxygen species (ROS) through redox cycling. smolecule.com The generation of ROS can lead to oxidative damage to cellular components, including DNA and lipids. smolecule.com Some anthraquinone derivatives, upon exposure to light, can generate ROS, leading to cellular damage and apoptosis in targeted cells, a principle utilized in photodynamic therapy. smolecule.com

Furthermore, derivatives such as 1-(phenylamino)-4-(2-hydroxy-ethylamino)-anthraquinone (UQ2) have been developed for use in molecular biology as quenchers in fluorescence-based DNA detection assays, such as PCR. researchgate.netnih.gov Their ability to be covalently linked to nucleic acid polymers and their spectral properties make them effective in these applications, which inherently rely on their close interaction with DNA strands. researchgate.netnih.gov

The study of how different substituents on the this compound scaffold affect the mode and efficiency of DNA binding is an active area of research. mdpi.com Understanding these structure-activity relationships is crucial for the design of new derivatives with enhanced or more specific biological activities, including potential applications in anticancer therapies. innovareacademics.in

| Compound/Scaffold | Mechanism of Action | Biological Consequence |

| This compound Scaffold | DNA Intercalation | Disruption of DNA replication and transcription. researchgate.netinnovareacademics.inmdpi.com |

| Redox Cycling | Generation of reactive oxygen species (ROS), leading to oxidative DNA damage. smolecule.com | |

| 1-Hydroxy-2,4-bis(phenylamino)anthraquinone | DNA Intercalation | Contributes to cytotoxic effects. smolecule.com |

| 1-(Methylamino)-4-(phenylamino)anthraquinone | DNA Intercalation | Disruption of DNA replication. mdpi.com |

| 1-(Phenylamino)-4-(2-hydroxy-ethylamino)-anthraquinone (UQ2) | Fluorescence Quenching via DNA interaction | Used in DNA detection assays. researchgate.netnih.gov |

Future Research Directions for 1 Phenylamino Anthraquinone

Development of Novel and Green Synthetic Methodologies

The synthesis of 1-(phenylamino)anthraquinone and its derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous byproducts. Future research will prioritize the development of novel and environmentally benign synthetic strategies.

A promising avenue is the use of microwave-assisted organic synthesis. This technique has the potential to accelerate reaction times and improve yields, as demonstrated in the synthesis of related anthraquinone (B42736) derivatives. researchgate.netbeilstein-journals.org For instance, copper(0)-catalyzed Ullmann coupling reactions under microwave irradiation have been successfully employed for the synthesis of anilinoanthraquinone derivatives in a phosphate (B84403) buffer, offering a greener alternative to traditional methods. researchgate.net

Furthermore, the exploration of water as a solvent at ambient temperatures, catalyzed by inexpensive and readily available catalysts like alum (KAl(SO4)2·12H2O), presents a significant step towards sustainable synthesis. researchgate.net This approach has shown success in producing anthraquinone derivatives from phthalic anhydride (B1165640) and substituted benzenes in high yields and with reduced reaction times. researchgate.net Another innovative strategy involves the in-situ generation of Cu⁺ using symmetrical copper electrodes under alternating current (AC) electrolysis, which has achieved high conversion and yield in amination reactions while minimizing water usage in post-treatment processes. researchgate.net The development of one-pot methods, such as those utilizing Tf2O as a mediator for carbonyl activation and intramolecular rearrangement, also offers a streamlined and operationally simple route to anthraquinone synthesis without the need for an inert atmosphere. researchgate.net

These green chemistry approaches not only reduce the environmental impact but also offer economic advantages by simplifying procedures and utilizing less hazardous reagents.

Advanced Characterization of Excited-State Dynamics and Photophysical Properties

A comprehensive understanding of the excited-state dynamics and photophysical properties of this compound is crucial for its application in areas like photosensitizers and molecular electronics. Future research should employ advanced spectroscopic techniques to probe these properties in detail.

Picosecond laser photolysis has been instrumental in revealing the existence of multiple excited triplet states in anthraquinone derivatives. ias.ac.in For instance, studies on halogenated anthraquinones have identified a second excited triplet state with charge-transfer character. ias.ac.in Investigating the excited-state dynamics of this compound using similar time-resolved techniques will provide insights into intersystem crossing, internal conversion, and electron transfer processes.

The influence of substituents and solvent polarity on the photophysical properties is another critical area of investigation. researchgate.netresearchgate.net Theoretical calculations, such as those based on density functional theory (DFT), can complement experimental studies by predicting absorption spectra and the nature of excited states. researchgate.net By systematically varying the substituents on the phenylamino (B1219803) and anthraquinone moieties, it will be possible to tune the photophysical properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups can shift the absorption and emission spectra and influence the efficiency of intersystem crossing. acs.org

Integration of Multi-Scale Computational Approaches for Predictive Design

Computational modeling is an increasingly powerful tool for the rational design of new molecules with desired properties. The integration of multi-scale computational approaches will be pivotal in accelerating the discovery and optimization of this compound derivatives.

Quantum mechanics (QM) methods, such as DFT and time-dependent DFT (TD-DFT), can be used to predict the electronic structure, spectroscopic properties, and reactivity of these compounds. acs.orgacs.org These calculations can provide valuable insights into the nature of electronic transitions and help in the design of molecules with specific absorption and emission characteristics. acs.org For example, computational studies have been used to rationalize the color variations in anthraquinone dyes based on the electronic nature of their substituents. acs.org

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound derivatives in different environments. nih.gov This is particularly important for understanding their behavior in biological systems or in condensed phases. By combining QM and MD approaches, it is possible to build predictive models that can guide the synthesis of new compounds with enhanced performance for specific applications, such as improved binding affinity to a biological target or better alignment in a liquid crystal display. acs.orgnih.gov These computational tools can help in the virtual screening of large libraries of compounds, saving time and resources in the experimental phase. dicames.online

Elucidation of Undiscovered Molecular Interaction Mechanisms

The biological activity and material properties of this compound and its derivatives are intrinsically linked to their interactions with other molecules. A deeper understanding of these molecular interaction mechanisms is essential for the development of new applications.

In the context of medicinal chemistry, elucidating the interactions of these compounds with biological targets such as enzymes and DNA is a key research focus. researchgate.net Techniques like molecular docking and molecular dynamics simulations can predict the binding modes and affinities of these molecules to target proteins. nih.govnih.gov For example, molecular modeling has been used to understand the structure-activity relationships of anthraquinone derivatives as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov These computational predictions can then be validated through experimental techniques like X-ray crystallography and NMR spectroscopy.

Beyond biological systems, understanding the intermolecular interactions of this compound derivatives is crucial for their application in materials science. For instance, in the development of guest-host liquid crystal displays, the alignment of the dye molecules within the liquid crystal host is critical for achieving a high contrast ratio. acs.org Computational studies can predict the molecular alignment properties of these dyes, guiding the design of molecules with improved performance. acs.org The study of how these molecules self-assemble and interact with surfaces will also be important for their use in organic electronics and sensor applications. science.gov

Exploration of New Applications in Materials Science and Chemical Biology

The unique properties of this compound make it a versatile scaffold for the development of new materials and chemical biology tools. Future research should focus on exploring these untapped applications.

In materials science, there is potential for using these compounds in the development of organic light-emitting diodes (OLEDs), particularly in the creation of red-emitting materials. researchgate.net By modifying the donor and acceptor moieties, it may be possible to achieve thermally activated delayed fluorescence (TADF), a mechanism that can lead to high-efficiency OLEDs. researchgate.net The synthesis of polymerizable anthraquinone dyes also opens up possibilities for creating colored polymeric materials with high stability. beilstein-journals.org

In the field of chemical biology, this compound derivatives could be developed as fluorescent probes for bioimaging or as photosensitizers for photodynamic therapy. ed.gov Their ability to generate reactive oxygen species upon irradiation with light could be harnessed for targeted cell killing. researchgate.netindustrialchemicals.gov.au Furthermore, the development of site-selective bioconjugation strategies could allow for the attachment of these molecules to proteins, enabling the creation of novel energy-harvesting protein-conjugates or tools for studying protein-ligand interactions. dtu.dk The antibacterial and anticancer properties of some anthraquinone derivatives also warrant further investigation, with the potential to develop new therapeutic agents. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the solubility characteristics of 1-(phenylamino)anthraquinone in aqueous and organic solvents, and how do substituents influence these properties?

- Methodological Answer : The solubility of anthraquinone derivatives depends on functional groups. Anthraquinones with β-OH or COOH groups exhibit higher solubility in alkaline solutions (e.g., aqueous bicarbonate) due to salt formation, while α-OH groups require stronger bases (e.g., NaOH) for dissolution . For this compound, the phenylamino substituent likely reduces solubility in polar solvents compared to hydroxylated derivatives. Experimental validation via UV-Vis spectroscopy in varying pH conditions is recommended.

Q. What are the standard protocols for synthesizing this compound, and how can purity be verified?